molecular formula C6H14O B088433 (S)-(+)-4-Methyl-2-pentanol CAS No. 14898-80-7

(S)-(+)-4-Methyl-2-pentanol

Cat. No. B088433
CAS RN: 14898-80-7
M. Wt: 102.17 g/mol
InChI Key: WVYWICLMDOOCFB-LURJTMIESA-N
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Description

This would typically involve identifying the compound’s chemical formula, its structure, and its classification (e.g., is it an alcohol, an ester, etc.).



Synthesis Analysis

This would involve detailing the methods by which the compound can be synthesized, including the reactants needed, the conditions under which the reaction takes place, and the yield of the reaction.



Molecular Structure Analysis

This would involve a detailed look at the compound’s molecular structure, including its geometry, the types of bonds it contains, and any interesting features of its structure.



Chemical Reactions Analysis

This would involve identifying the reactions that the compound can undergo, including any catalysts that might be needed for those reactions and the products that are formed.



Physical And Chemical Properties Analysis

This would involve detailing the compound’s physical properties (such as its boiling point, melting point, and solubility) and its chemical properties (such as its acidity or basicity).


Scientific Research Applications

  • Biofuel Production : Pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, show potential as biofuels. They are natural by-products of microbial fermentations, and metabolic engineering has been used to develop microbial strains for their production. Although current production levels are not high enough for immediate industrial applications, this approach holds significant promise for future efficiency improvements (Cann & Liao, 2009).

  • Fragrance Industry : 4-Methyl-2-pentanol is used as a fragrance ingredient. It belongs to the fragrance structural group of branched chain saturated alcohols, characterized by a hydroxyl group and a carbon chain with several methyl side chains. A toxicologic and dermatologic review of this compound when used in fragrances is available, indicating its safety and utility in this field (Mcginty, Scognamiglio, Letizia, & Api, 2010).

  • Thermal Decomposition Studies : The thermal decomposition behavior of pentanol isomers, including 2-methyl-1-butanol, has been studied for applications like combustion in engines. These studies provide kinetic data essential for developing detailed models for combustion processes (Zhao, Ye, Zhang, & Zhang, 2012).

  • Alternative Fuels for Diesel Engines : The addition of 1-pentanol to diesel and biodiesel fuels has been studied to investigate its effect on engine performance and emissions. Research shows varying impacts on exhaust emissions and engine efficiency, making it a candidate for alternative fuel research (Yilmaz, Atmanli, & Trujillo, 2017).

  • Combustion and Emission Characteristics : Studies on the combustion and emission characteristics of diesel engines fueled with diesel/biodiesel/pentanol blends show that pentanol can potentially help mitigate energy crises and environmental issues when used in biofuel blends (Li, Wang, Wang, & Xiao, 2015).

  • Chemical Synthesis and Reactions : Research into the hydrogenation and hydrodeoxygenation of related compounds, like 2-methyl-2-pentenal, on supported metal catalysts reveals potential applications in chemical synthesis and reactions (Pham, Lobban, Resasco, & Mallinson, 2009).

  • Heat Transfer in Cooling Systems : The influence of 2-methyl-1-pentanol on the cooling effect in absorption chillers has been experimentally studied, showing its potential as a heat transfer additive (Glebov & Setterwall, 2002).

Safety And Hazards

This would involve identifying any hazards associated with the compound, such as its flammability, toxicity, or reactivity. It would also involve detailing appropriate safety measures for handling the compound.


Future Directions

This would involve discussing potential future research directions involving the compound, such as new reactions it could be used in, new synthesis methods that could be developed, or new applications for the compound in fields like medicine or materials science.


properties

IUPAC Name

(2S)-4-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYWICLMDOOCFB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426387
Record name (S)-(+)-4-Methyl-2-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-4-Methyl-2-pentanol

CAS RN

14898-80-7
Record name (S)-(+)-4-Methyl-2-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-4-methylpentan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
MY Yin, GL Yuan, YQ Wu, MY Huang… - Journal of Molecular …, 1999 - Elsevier
A silica-supported chitosan–palladium complex has been found to catalyze the asymmetric hydrogenation of some ketones to corresponding chiral alcohols, such as acetophenone to (…
Number of citations: 117 www.sciencedirect.com
K Nagayama, AC Spieß, J Büchs - Chemical engineering journal, 2012 - Elsevier
The efficacy of glycerol as an additive at enzyme immobilization on the catalytic performance (activity, stability, enantioselectivity and productivity) of immobilized (R)-specific …
Number of citations: 16 www.sciencedirect.com
M Mizobuchi, K Nagayama - Biochemical Engineering Journal, 2015 - Elsevier
This study presents an immobilized alcohol dehydrogenase reaction in the gas phase under reduced pressure. The catalytic ability (activity, stereoselectivity and productivity) of alcohol …
Number of citations: 5 www.sciencedirect.com
GL Yuan, MY Yin, MY Huang… - Polymers for Advanced …, 1999 - Wiley Online Library
A wool–Pt complex was prepared by the reaction of wool with chloroplatinic acid in ethanol solution, and was found to be useful as a chiral catalyst for the asymmetric hydrogenation of …
Number of citations: 12 onlinelibrary.wiley.com
H Hirai, T Furuta - Journal of Polymer Science Part B: Polymer …, 1971 - Wiley Online Library
It has been shown in a previous paper (1) that the complex of poly-L methylethylenimine with ruthenium (II1) can catalyze an asymmetric hydrogenation of methyl acetoacetate in …
Number of citations: 6 onlinelibrary.wiley.com
K Nagayama, AC Spieß, J Büchs - Journal of chemical engineering …, 2011 - jstage.jst.go.jp
1Department of Materials Science and Engineering, Kochi National College of Technology, 200-1 Monobe, Nankoku, Kochi 783-8508, Japan 2Enzyme Process Technology, RWTH …
Number of citations: 5 www.jstage.jst.go.jp
A Blink, ML Suijkerbuijk, T Ishiwata… - … of Chromatography A, 1989 - research.rug.nl
Citation for published version (APA): Blink, A., Suijkerbuijk, ML, Ishiwata, T., & Feringa, B.(1989). Gas chromatographic method for enantiomeric excess determination of alcohols not …
Number of citations: 8 research.rug.nl
PE Sonnet - The Journal of Organic Chemistry, 1987 - ACS Publications
A lipase preparation derived from the fungus Mucor miehei was employed recently to obtain (R)-and (S)-2-octanol by kinetic resolution through hydrolysis of the racemic octanoate ester …
Number of citations: 100 pubs.acs.org
C Kassai, R Illés, G Pokol, J Sztatisz… - Journal of thermal …, 2000 - akjournals.com
The resolution of three chiral alcohols with O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) via diastereoisomeric supramolecular compound formation was investigated with …
Number of citations: 11 akjournals.com
JD Kim, JE Kim, JS Cha - Bulletin of the Korean Chemical Society, 1982 - koreascience.kr
The asymmetric reduction of ketones has beed carried out with a number of chiral metal hydride complexes1. In particular, lithium aluminum hydride complexes with chiral alkaloids (…
Number of citations: 3 koreascience.kr

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